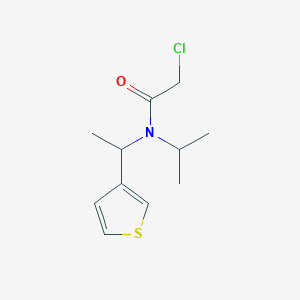

![molecular formula C8H8N2O2 B2651108 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190322-28-1](/img/structure/B2651108.png)

5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This compound and its derivatives are being developed as potential inhibitors for the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . This reaction yields the compounds in 45–60% yield .Molecular Structure Analysis

The molecular formula of this compound is C8H8N2O . The molecular weight is 148.16 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a reagent in the synthesis of potent VEGFR-2 inhibitors . It is also used in the synthesis of derivatives that target FGFR .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 412.1±45.0 °C . It has a density of 1.24 . It should be stored in a sealed container in a dry room .Scientific Research Applications

Synthesis in Organic Chemistry

5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is involved in various synthetic processes in organic chemistry. For instance, Ghelfi et al. (2003) demonstrated its use in synthesizing 5-methoxylated 3-pyrrolin-2-ones, which are significant in preparing agrochemicals and medicinal compounds (Ghelfi et al., 2003). Similarly, Kiren et al. (2009) utilized it in the synthesis of 2,4-disubstituted pyrroles through oxidative rearrangement and subsequent reactions (Kiren et al., 2009).

Medicinal Chemistry Applications

In medicinal chemistry, compounds derived from this compound have been explored for their potential therapeutic effects. Muchowski et al. (1985) synthesized 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds, which showed significant anti-inflammatory and analgesic activities (Muchowski et al., 1985).

In Quantum and Theoretical Studies

The compound also finds applications in theoretical chemistry. For example, Halim and Ibrahim (2022) used it in quantum studies, investigating the spectral analysis, nonlinear optical (NLO), and thermodynamic properties of related novel compounds (Halim & Ibrahim, 2022).

Structural and Chemical Analysis

Structural and chemical analysis of compounds containing this compound is another area of application. For instance, Butcher et al. (2006) analyzed the crystal structure of a related compound, providing insights into its molecular geometry and intermolecular interactions (Butcher et al., 2006).

Application in Biochemistry and Biosensors

In biochemistry, Benedetto et al. (1999) characterized methoxylated polypyrrole films, which are crucial in developing biosensors. These films, derived from pyrrole compounds like this compound, play a significant role in creating selective barriers for biosensor applications (Benedetto et al., 1999).

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives involves the inhibition of FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation is associated with the progression and development of several cancers .

Future Directions

The future directions for the research and development of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives are primarily focused on their potential as FGFR inhibitors for cancer therapy . Further optimization of these compounds, particularly those with low molecular weight, is beneficial for their development .

properties

IUPAC Name |

5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-6-2-5-3-7(11)10-8(5)9-4-6/h2,4H,3H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBGCESLLRZCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NC(=O)C2)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

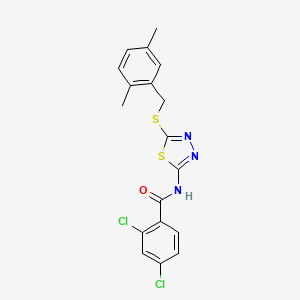

![5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2651027.png)

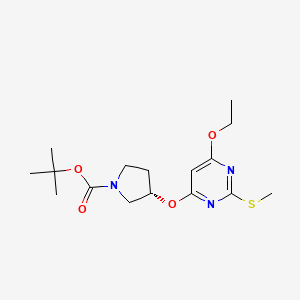

![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-(morpholin-4-yl)benzoate](/img/structure/B2651031.png)

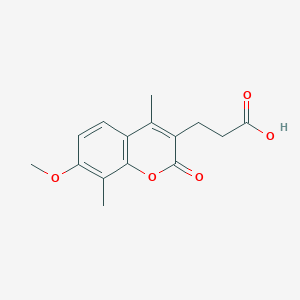

![N-(3-acetylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2651035.png)

![1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2651036.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2651037.png)

![1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2651042.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2651046.png)

![N-(2,4-dimethylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2651047.png)

![N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2651048.png)